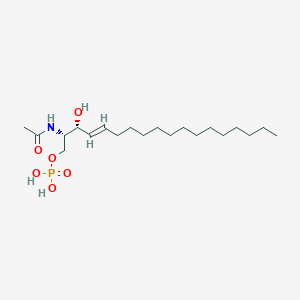

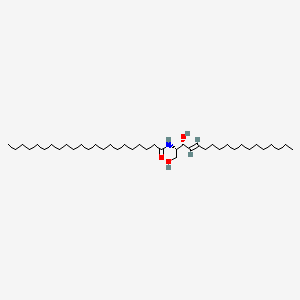

C22セラミド

説明

C22-セラミドは、N-ベヘノイル-D-エリスロ-スフィンゴシンとしても知られており、生物活性を持つスフィンゴ脂質です。セラミドは、細胞分化、増殖、アポトーシスなどの細胞プロセスにおいて重要な役割を果たす、スフィンゴ脂質の一種です。C22-セラミドは、22個の炭素原子からなる長いアシル鎖が特徴です。 この化合物は、さまざまな生物学的機能に関与しており、癌、糖尿病、心血管疾患などの疾患における潜在的な治療用途について研究されています .

2. 製法

合成ルートと反応条件: C22-セラミドは、いくつかの方法で合成することができます。一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのカップリング剤の存在下で、スフィンゴシンとベヘン酸(ドコサン酸)を縮合させることです。反応は、通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 得られた生成物は、その後、カラムクロマトグラフィーによって精製されます .

工業生産方法: C22-セラミドの工業生産には、多くの場合、バイオテクノロジープロセスが使用されます。遺伝子組み換え酵母または細菌を用いた微生物発酵により、大量のスフィンゴシンを生産することができます。スフィンゴシンはその後、ベヘン酸とアシル化されてC22-セラミドが形成されます。 この方法は、スケーラビリティと費用対効果が高いという利点があります .

科学的研究の応用

C22-Ceramide has numerous scientific research applications:

- Chemistry: Used as a model compound to study the properties and functions of ceramides in lipid bilayers and membranes.

- Biology: Investigated for its role in cell signaling pathways, particularly those involved in apoptosis and autophagy.

- Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and cardiovascular diseases. C22-Ceramide has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic models .

- Industry: Utilized in the development of skincare products due to its ability to enhance the skin barrier and retain moisture .

作用機序

C22-セラミドは、いくつかのメカニズムを通じてその効果を発揮します。

- アポトーシス: C22-セラミドは、カスパーゼやその他のプロアポトーシスタンパク質を活性化することでアポトーシスを促進します。また、ミトコンドリア膜の完全性を破壊し、シトクロムcの放出と内因性アポトーシス経路の活性化につながります。

- 細胞シグナル伝達: C22-セラミドは、ミトゲン活性化プロテインキナーゼ(MAPK)経路やプロテインキナーゼC(PKC)経路など、さまざまなシグナル伝達経路を調節します。 ストレスや炎症に対する細胞応答に影響を与え、これらの経路におけるセカンドメッセンジャーとして作用します .

- 分子標的: C22-セラミドは、細胞周期の進行とアポトーシスを調節する、セラミド活性化タンパク質ホスファターゼ(CAPP)やセラミド活性化タンパク質キナーゼ(CAPK)など、いくつかのタンパク質を標的としています .

準備方法

Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .

化学反応の分析

反応の種類: C22-セラミドは、以下を含むさまざまな化学反応を起こします。

酸化: C22-セラミドは、細胞シグナル伝達に関与する生物活性脂質であるセラミド-1-リン酸を形成するために酸化することができます。

還元: C22-セラミドの還元は、セラミドとは異なる生物学的機能を持つジヒドロセラミドを生成する可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはATP存在下でのセラミドキナーゼ。

還元: 水素化ホウ素ナトリウムまたはジヒドロセラミドシンターゼ。

主な生成物:

- セラミド-1-リン酸

- ジヒドロセラミド

- スフィンゴミエリン

4. 科学研究における用途

C22-セラミドは、科学研究において数多くの用途があります。

- 化学: 脂質二重層や膜におけるセラミドの特性と機能を研究するためのモデル化合物として使用されます。

- 生物学: 特にアポトーシスやオートファジーに関与する細胞シグナル伝達経路における役割について調査されています。

- 医学: 癌、糖尿病、心血管疾患の治療のための潜在的な治療薬として検討されています。 C22-セラミドは、癌細胞のアポトーシスを誘導し、糖尿病モデルのインスリン感受性を向上させることが示されています .

- 工業: 皮膚のバリア機能を強化し、水分を保持する能力があるため、スキンケア製品の開発に使用されています .

類似化合物との比較

C22-セラミドは、アシル鎖の長さと生物学的機能に基づいて、他のセラミドと比較することができます。

- C16-セラミド: アポトーシスを促進し、細胞増殖を阻害する役割で知られています。 C22-セラミドと比べて、膜内に大きなチャネルを形成します .

- C18-セラミド: 代謝機能不全と心臓機能の低下に関与しています。 C22-セラミドと比べて、アシル鎖が短く、生体物理学的特性が異なります .

- C24-セラミド: 機能的な皮膚バリアの維持に不可欠です。 C22-セラミドと比べて、アシル鎖が長く、異なる細胞プロセスに関与しています .

C22-セラミドの独自性: C22-セラミドは、その特定のアシル鎖長により、生体物理学的特性と生物学的機能に影響を与え、独自性を持っています。 他のセラミドと比べて、細胞シグナル伝達とアポトーシスにおいて異なる役割を果たし、研究および治療用途のための貴重な化合物となっています .

類似化合物:

- C16-セラミド

- C18-セラミド

- C24-セラミド

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

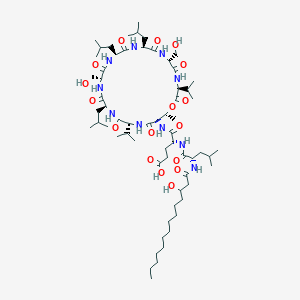

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)